

Dipropyl Adipate: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropyl adipate*

Cat. No.: B086888

[Get Quote](#)

An In-depth Guide to the Physicochemical Properties, Synthesis, Metabolism, and Applications of **Dipropyl Adipate**

Dipropyl adipate, the diester of n-propyl alcohol and adipic acid, is a chemical compound with a growing presence in the pharmaceutical and cosmetic industries. Its properties as an emollient, solvent, and plasticizer make it a versatile ingredient in topical formulations and other drug delivery systems. This technical guide provides a comprehensive review of the available scientific literature on **dipropyl adipate**, with a focus on its physicochemical characteristics, synthesis methodologies, and toxicological profile, to support its application in research and drug development.

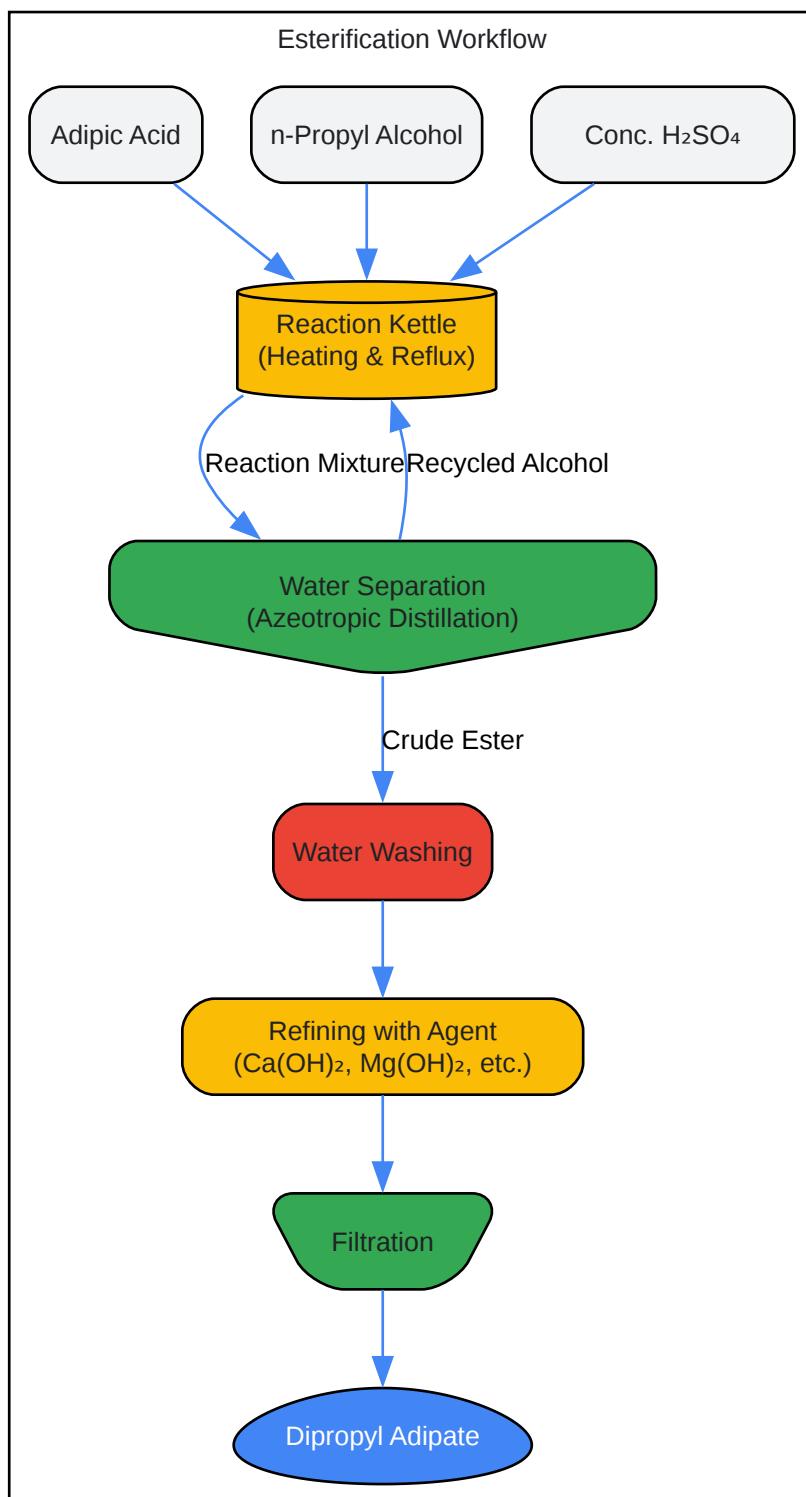
Physicochemical Properties

Dipropyl adipate is a colorless, clear liquid with a mild odor.^[1] It is characterized by its low viscosity and good solubility in organic solvents, while being very slightly soluble in water.^[2] These properties contribute to its widespread use as a non-oily emollient in various formulations.

Table 1: Physicochemical Properties of **Dipropyl Adipate**

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₂ O ₄	[2][3]
Molecular Weight	230.30 g/mol	[2][3]
CAS Number	106-19-4	[3]
Appearance	Colorless clear liquid	[1][3]
Boiling Point	273-274 °C at 760 mmHg	[2]
Melting Point	-20 °C	[2]
Density	0.979 - 0.983 g/cm ³ at 20 °C	[1][2]
Refractive Index	1.429 - 1.433 at 20 °C	[1][2]
Flash Point	122.78 °C (Closed Cup)	[1]
Solubility	Very slightly soluble in water	[2]

Synthesis of Dipropyl Adipate


The primary method for synthesizing **dipropyl adipate** is through the esterification of adipic acid with n-propyl alcohol. Several protocols exist, with variations in catalysts and reaction conditions.

Experimental Protocol: Acid-Catalyzed Esterification

A common laboratory-scale synthesis involves the following steps:

- Reaction Setup: Adipic acid, n-propyl alcohol, and a catalytic amount of concentrated sulfuric acid are combined in a round-bottom flask equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus).[4]
- Esterification: The mixture is heated to reflux. The water produced during the reaction is continuously removed by azeotropic distillation with the excess n-propyl alcohol, driving the equilibrium towards the formation of the diester.[4] The reaction progress is monitored until no more water is collected.[4]

- Workup: After cooling, the reaction mixture is washed with water to remove the acid catalyst and any remaining n-propyl alcohol.[4]
- Purification: The organic layer is then treated with a refining agent, which can be a mixture of calcium hydroxide, magnesium hydroxide, activated carbon, and magnesium sulfate, to remove impurities.[4]
- Final Product: The mixture is filtered to yield the final **dipropyl adipate** product.[4]

[Click to download full resolution via product page](#)

A flowchart illustrating the synthesis of **dipropyl adipate** via acid-catalyzed esterification.

Applications in Pharmaceutical and Cosmetic Formulations

Dipropyl adipate's primary role in formulations is as an emollient, providing a lubricating effect on the skin for a soft and smooth appearance. Its solvent properties also allow it to be used as a carrier for other active ingredients, aiding in their dispersion and delivery. In the pharmaceutical field, it is explored as an excipient in topical creams, ointments, and other dermatological products. Its non-greasy feel and rapid absorbency make it a desirable component in cosmetic products such as sunscreens, lotions, and shaving products.

Toxicological Profile

The available toxicological data for **dipropyl adipate** is limited. The acute toxicity is considered to be low.

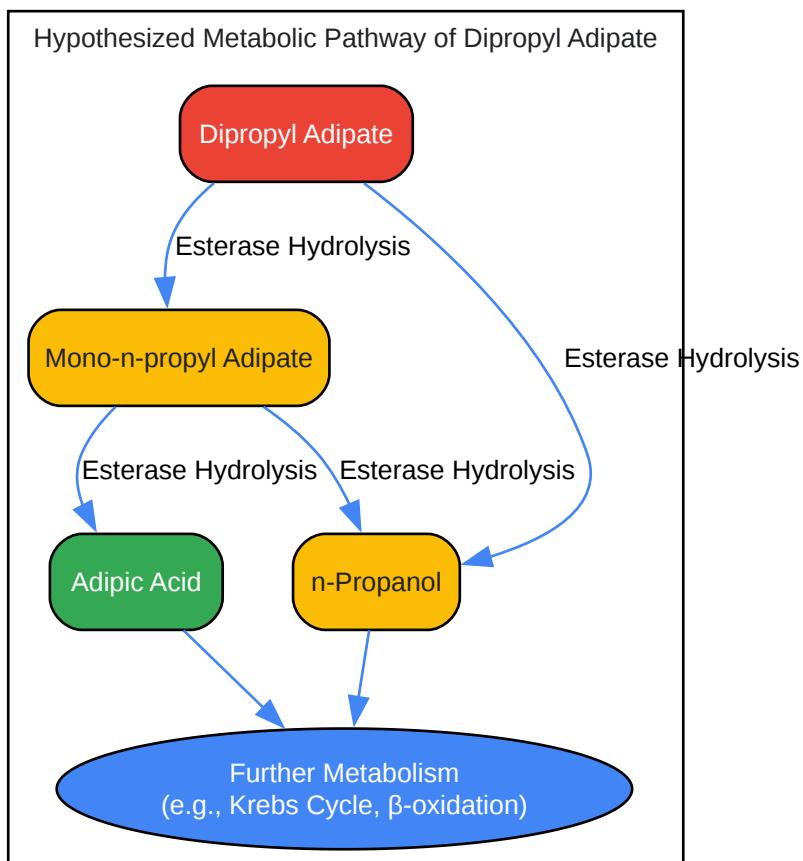
Table 2: Toxicological Data for **Dipropyl Adipate**

Test	Species	Route	Result	Reference
LD ₅₀	Rat	Intraperitoneal	3786 mg/kg	[5]

It is important to note that detailed experimental protocols for these toxicological studies are not readily available in the public literature. Further research is required to fully characterize the safety profile of **dipropyl adipate** for pharmaceutical applications. The substance is not classified as hazardous according to GHS criteria by the majority of notifiers.[2]

Metabolism

Specific studies on the metabolism of **dipropyl adipate** are scarce. However, the metabolic fate of structurally similar adipate esters, such as di-n-butyl adipate (DnBA) and di(2-ethylhexyl) adipate (DEHA), has been investigated and can provide a basis for a hypothesized metabolic pathway for **dipropyl adipate**.


It is generally understood that adipate diesters are rapidly hydrolyzed in the body by esterases to their corresponding monoester and adipic acid. The released alcohol (in this case, n-

propanol) would enter its respective metabolic pathway. Adipic acid is a dicarboxylic acid that can be further metabolized.

Hypothesized Metabolic Pathway

Based on the metabolism of related adipate esters, the following pathway for **dipropyl adipate** is proposed:

- Hydrolysis: **Dipropyl adipate** is hydrolyzed to mono-n-propyl adipate and n-propanol.
- Further Hydrolysis: Mono-n-propyl adipate is further hydrolyzed to adipic acid and another molecule of n-propanol.
- Metabolism of Products: n-propanol is oxidized to propionaldehyde and then to propionic acid, which can enter the Krebs cycle. Adipic acid can undergo omega-oxidation followed by beta-oxidation.

[Click to download full resolution via product page](#)

A diagram of the hypothesized metabolic pathway of **dipropyl adipate**.

Disclaimer: This metabolic pathway is hypothesized based on the metabolism of structurally related compounds. Specific *in vivo* studies on **dipropyl adipate** are required for confirmation.

Signaling Pathways

Currently, there is no available literature that directly investigates the interaction of **dipropyl adipate** with specific signaling pathways. Research on the structurally similar diisopropyl adipate has suggested a possible interaction with the TRPA1 ion channel; however, this has not been demonstrated for the n-propyl isomer. The lack of data in this area represents a significant knowledge gap and an opportunity for future research, particularly for understanding any potential off-target effects or novel therapeutic applications.

Conclusion

Dipropyl adipate is a versatile excipient with established applications in the cosmetic industry and potential for broader use in pharmaceutical formulations. Its physicochemical properties are well-documented, and synthesis methods are established. However, there is a clear need for more comprehensive toxicological studies with detailed, publicly available protocols to robustly support its use in drug development. Furthermore, research into its metabolic fate and potential interactions with cellular signaling pathways is essential for a complete understanding of its biological activity and safety profile. Drug development professionals should consider these knowledge gaps when evaluating **dipropyl adipate** for new applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Human metabolism and urinary excretion kinetics of di-n-butyl adipate (DnBA) after oral and dermal administration in three volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the enzymatic degradation of poly(glycerol adipate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [Dipropyl Adipate: A Technical Review for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086888#dipropyl-adipate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com